2-(2H-苯并三唑-2-基)-4,6-二叔戊基苯酚

概述

描述

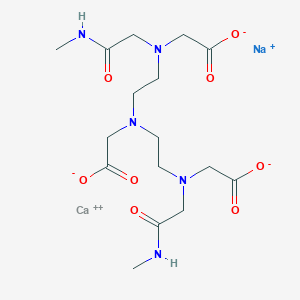

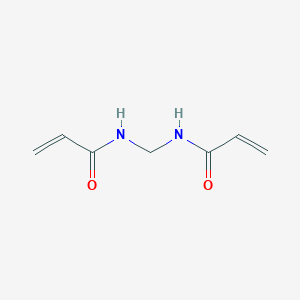

2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is an ultraviolet (UV) stabilizer with a phenolic group connected to the benzotriazole structure. These phenolic groups facilitate the absorption of UV light. UV-328 is mainly used in as a light stabilizer for coating and as an additive for industrial polymers.

科学研究应用

塑料和聚合物中的紫外线吸收剂

UV 328 是一种紫外线吸收剂,属于羟基苯酚苯并三唑类 . 由于其光稳定性,它被添加到塑料和其他聚合物中,以防止变色并延长产品稳定性 . 这可能导致消费者接触 .

人体代谢和动力学

UV 328 的人体代谢和动力学已得到研究 . 在一项研究中,三名健康志愿者口服单次剂量为 0.3 毫克 UV 328/公斤体重的物质 . 发现 UV 328 在其烷基侧链处被氧化,导致羟基和/或氧代官能团的形成 . 在摄入后 8 小时,发现天然 UV 328 的血药浓度最高 .

毒代动力学和代谢

关于 UV 328 对人体毒性作用和人体代谢的信息仍然缺乏 . 然而,血液中高浓度的 UV 328 表明该物质在人体内具有良好的吸收和高全身利用度 . 尿液结果表明代谢和尿液排泄率相当低

作用机制

Target of Action

TINUVIN 328, also known as 2-(2H-Benzotriazol-2-yl)-4,6-ditertpentylphenol, UV-328, or UV 328, is primarily targeted at ultraviolet (UV) radiation . It is used as a UV absorber in various applications, including plastics, coatings, and personal care products .

Mode of Action

TINUVIN 328 operates by absorbing UV radiation in the range of 300-400 nm and converting it into harmless heat, which is subsequently dissipated . This action prevents the deterioration of polymers and other materials that are sensitive to UV radiation .

Biochemical Pathways

It is known that the compound can be oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function .

Pharmacokinetics

In terms of pharmacokinetics, TINUVIN 328 has been found to exhibit good resorption and high systemic availability in the human body . The urine results revealed a rather low quantitative metabolism and urinary excretion rate . Consequently, biliary excretion as part of the enterohepatic cycle and elimination via feces are assumed to be the preferred pathways instead of renal elimination .

Result of Action

The primary result of TINUVIN 328’s action is the protection of materials from UV-induced degradation . By absorbing UV radiation and converting it into heat, TINUVIN 328 helps to preserve the original appearance and physical integrity of molded articles, films, sheets, and fibers during outdoor weathering .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of TINUVIN 328. For instance, the compound has been found in the environment and biota, including in remote areas such as the Arctic and the Pacific Ocean, far from its production and use . It has been found to be transported with, and may subsequently be released from plastic debris, which is taken up for example by seabirds with subsequent accumulation in their tissue, and microplastics .

生化分析

Biochemical Properties

UV-328 is known to interact with various biomolecules. It is found to be oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function . This interaction plays a significant role in biochemical reactions.

Cellular Effects

UV-328 has been associated with adverse effects on various types of cells. In mammals, UV-328 can cause adverse effects on several organs including the liver and kidneys . It has been shown to lead to necrosis and proliferation of bile duct epithelia in the liver . Moreover, UV-328 is an endocrine-disrupting chemical, which can promote antiandrogenic effects and link them to potential adverse effects on sex differentiation in animal systems .

Molecular Mechanism

UV-328 exerts its effects at the molecular level through various mechanisms. It absorbs the full spectrum of UV light in a fully reversible and non-destructive process . This property makes it an effective UV absorber, protecting various surfaces from discoloration and weathering .

Temporal Effects in Laboratory Settings

In laboratory settings, UV-328 shows rapid absorption and strong dermal penetration. Following 36 hours of exposure, a cumulative absorption rate of 41.8% ± 2.82% was observed . Other congeners are expected to be distributed in the dermal tissue and donor fluid .

Dosage Effects in Animal Models

In animal models, the effects of UV-328 vary with different dosages. Repeated oral administration has been shown to lead to necrosis and proliferation of bile duct epithelia in the liver . The bioaccumulation factor (BAF) of UV-328 is estimated at approximately 87,000 L/kg ww in mid-trophic level fish, indicating a significant biomagnification factor (BMF) in aquatic organisms when considering food intake .

Metabolic Pathways

UV-328 is involved in various metabolic pathways. It is found to be oxidized at its alkyl side chains, leading to the formation of hydroxy and/or oxo function . This metabolic activity can promote antiandrogenic effects and link them to potential adverse effects on sex differentiation in animal systems .

Transport and Distribution

UV-328 is transported and distributed within cells and tissues. Due to its high hydrophobicity, it is likely to partition to particles and organic matter, suspended or deposited . When released into water, it will likely partition to particles and organic matter .

属性

IUPAC Name |

2-(benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-7-21(3,4)15-13-16(22(5,6)8-2)20(26)19(14-15)25-23-17-11-9-10-12-18(17)24-25/h9-14,26H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWRRFHBXARRRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027886 | |

| Record name | 2-(2-Hydroxy-3,5-di-tert-pentylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; NKRA; Other Solid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21453 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, log -1.37 | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellow powder or crystals, Powder | |

CAS No. |

25973-55-1 | |

| Record name | UV 328 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25973-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025973551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(2-Hydroxy-3,5-di-tert-pentylphenyl)benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2H-benzotriazol-2-yl)-4,6-ditertpentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2H-BENZOTRIAZOL-2-YL)-4,6-DI-TERT-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN99CPK4TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8417 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: UV-328 has proven to be highly effective in improving the weather resistance of various materials. For example, when added to a copolyester-limestone composite used for repairing ancient brick structures, UV-328 effectively inhibited the degradation of CH and ester groups while also reducing the formation of undesirable hydroxyl, carbonyl, and carboxyl groups []. This significantly reduced color change and mechanical property decline caused by sun and rain exposure.

A: While traditional additives have limited effectiveness in stabilizing dammar resin films against UV degradation, the addition of UV-328 alongside a hindered amine light stabilizer (HALS) provides remarkable protection, particularly when the UV component of light is eliminated []. The UV absorber appears to function as a radical scavenger in this context, enhancing the HALS's effectiveness.

A: When combined with a HALS (Tinuvin 292) and aged under a xenon arc fadeometer (excluding UV light), dammar films containing UV-328 remained intact and transparent for significantly longer periods compared to unprotected films []. This suggests that UV-328 does not negatively impact transparency and can contribute to its preservation during aging.

A: While UV-328 generally improves the photostability of PVC, the presence of wood flour can interfere with its stabilization effect []. This is likely due to the photochemical reactions occurring within the wood flour itself, which may compete with or alter the UV-stabilizing mechanisms of UV-328.

A: UV-328 exhibits a specific distribution pattern within polypropylene during crystallization. While uniformly dispersed in non-crystalline polypropylene, it accumulates in the non-crystalline regions within and between polypropylene spherulites, being rejected by the crystalline regions []. This suggests a preference for less ordered environments within the polymer matrix.

ANone: Several analytical methods have been successfully employed for the determination of UV-328 in different matrices:

- High-performance liquid chromatography (HPLC): This versatile technique has been used to determine UV-328 concentrations in mouse plasma [], triacetate cellulose film [], and even food simulants [].

- Gas chromatography-high resolution mass spectrometry (GC-HRMS): This method exhibits high sensitivity and selectivity, making it suitable for detecting trace levels of UV-328 in complex matrices like marine mammal blubber [].

- Ultra-high-performance liquid chromatography with mass spectrometry (UHPLC-MS/MS): This technique offers high sensitivity and resolution for analyzing UV-328 in complex samples such as house dust [].

- Gas chromatography-mass spectrometry (GC-MS): This method, often combined with specific extraction techniques, is effective for analyzing UV-328 in environmental samples like sediment and sewage sludge [, ].

ANone: Efficient extraction of UV-328 from various matrices is crucial for accurate analysis. Commonly used techniques include:

- Liquid-liquid extraction (LLE): This classic approach is suitable for extracting UV-328 from liquid samples like water or plasma [, ].

- Solid-phase extraction (SPE): This method utilizes a solid phase to selectively adsorb analytes like UV-328 from liquid samples, offering high recovery and sample cleanup [].

- Accelerated solvent extraction (ASE): This technique employs elevated temperatures and pressures to achieve rapid and efficient extraction of UV-328 from solid matrices like polymers [].

- Microwave-assisted extraction (MAE): This method utilizes microwave energy to heat and accelerate the extraction process, making it faster and more efficient than traditional techniques [].

A: UV-328 exhibits persistence in various environmental compartments. Studies have detected its presence in river water, sediments [], marine organisms [, , ], and even sewage sludge [, ]. Field trials investigating its dissipation in biosolid-amended soils showed a relatively slow degradation rate, with half-lives ranging from 79 to 223 days [].

ANone: The widespread use of UV-328 in various consumer and industrial products contributes to its presence in the environment. Major sources include:

- Wastewater treatment plants (WWTPs): Studies have identified WWTPs as potential sources of UV-328, primarily through the accumulation and discharge of sewage sludge [, ].

- Leaching from products: UV-328 can leach from various products during their lifecycle, including plastics, textiles, and building materials, ultimately ending up in the environment [].

- Industrial discharges: Manufacturing and processing facilities that utilize UV-328 may release it into the environment through wastewater or accidental spills [].

A: Evidence suggests that UV-328 has the potential to bioaccumulate in aquatic food chains. Studies have reported its presence in various marine organisms, including clams, oysters, fish, sharks, and even seabirds [, , , ]. The bioconcentration factor (BCF) of UV-327, a closely related compound, in finless porpoises was found to be similar to that of the persistent organochlorine pesticide hexachlorocyclohexane (HCH), indicating its potential for biomagnification [].

A: While research on the specific toxicological effects of UV-328 on aquatic organisms is still ongoing, studies have shown that exposure to environmentally relevant concentrations can lead to adverse effects. For example, a study on zebrafish found that UV-328 exposure induced oxidative stress, cell reinforcement exhaustion, and kidney neurotoxicity [].

ANone: UV-328's structure consists of a benzotriazole ring linked to a phenol group with two tert-pentyl substituents. The benzotriazole ring is responsible for absorbing UV radiation, while the phenol group and the bulky tert-pentyl groups contribute to its antioxidant activity and hinder the degradation process.

A: While human toxicity data on UV-328 is limited, its presence in human milk samples [] raises concerns about potential exposure and health effects, particularly for infants. Further research is needed to fully understand the potential risks associated with UV-328 exposure in humans.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)

![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)